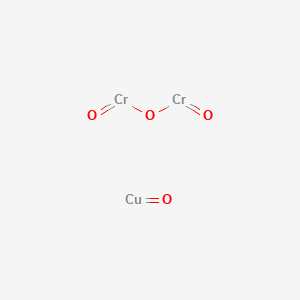
Oxocopper; oxo-(oxochromiooxy)chromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.
Mode of Action
As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .
Result of Action
The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.
準備方法
Synthetic Routes and Reaction Conditions
Oxocopper; oxo-(oxochromiooxy)chromium can be synthesized through the high-temperature calcination of copper (II) oxide and chromium (III) oxide . Another method involves the thermal decomposition of copper chromate, which evolves oxygen at higher temperatures and decomposes to copper chromite . The traditional method is by the ignition of copper chromate: [ 2CuCrO_4 \rightarrow 2CuCrO_3 + O_2 ]
Industrial Production Methods
In industrial settings, copper chromite is often produced by the thermal decomposition of copper barium ammonium chromate. The resulting mixture can only be used in procedures that contain materials inert to barium, as barium is a product of the decomposition . The by-product copper oxide is removed using an acetic acid extraction, consisting of washing with the acid, decantation, and then heat drying of the remaining solid to yield isolated copper chromite .
化学反応の分析
Types of Reactions
Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It is commonly used as a hydrogenation catalyst.
Substitution: It can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, this compound can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
科学的研究の応用
Oxocopper; oxo-(oxochromiooxy)chromium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Industry: Utilized in the production of pigments for ceramics and glass manufacturing.
類似化合物との比較
Similar Compounds
Copper chromite (CuCr2O4): Similar in structure and catalytic properties.
Copper (II) oxide (CuO): Used in similar catalytic applications but lacks the chromium component.
Chromium (III) oxide (Cr2O3): Another catalyst used in oxidation reactions but does not contain copper.
Uniqueness
Oxocopper; oxo-(oxochromiooxy)chromium is unique due to its combination of copper and chromium, which provides distinct catalytic properties that are not present in compounds containing only one of these elements. This combination allows for a broader range of applications and enhanced catalytic efficiency .
特性
CAS番号 |
12018-10-9 |
|---|---|
分子式 |
CrCuO |
分子量 |
131.54 g/mol |
IUPAC名 |
oxocopper;oxo(oxochromiooxy)chromium |
InChI |
InChI=1S/Cr.Cu.O |
InChIキー |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
O=[Cr]O[Cr]=O.O=[Cu] |
正規SMILES |
[O].[Cr].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















